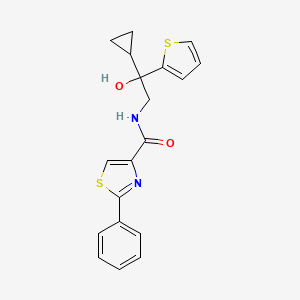
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Profile
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C18H21NO4S |
| Molecular Weight | 347.42864 g/mol |
| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, thiazole derivatives have been shown to exhibit a range of pharmacological effects:
- Antibacterial Activity : The compound has demonstrated potent antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. It inhibits bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antifungal Activity : Research indicates that thiazole derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism involves disruption of ergosterol synthesis, a vital component of fungal cell membranes .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by acting on G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. One derivative showed an IC50 value against E. coli DNA gyrase of 12 μM, indicating strong inhibition .
- Antifungal Efficacy : In vitro studies revealed that certain thiazole compounds inhibited ergosterol synthesis in Candida parapsilosis, achieving a minimum inhibitory concentration (MIC) comparable to that of ketoconazole .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity. Modifications to the phenyl ring and the presence of electronegative substituents significantly enhance its potency against microbial targets. For instance, compounds with fluorine or chlorine substitutions exhibited improved antifungal activity due to increased lipophilicity and electron density .
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-11-25-18(21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)16-7-4-10-24-16/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPOJYQGUZDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














